3-Bromocatechol
Overview
Description
3-Bromocatechol is a brominated derivative of catechol, a naturally occurring phenol. Its molecular structure involves the substitution of a bromine atom on the catechol molecule.
Synthesis Analysis
3-Bromocatechol and related brominated organic compounds are typically synthesized through reactions involving bromine or bromo-organic compounds. The process of bromination is crucial in organic synthesis, often involving various brominating agents and molecular transformations (Saikia, Borah, & Phukan, 2016).
Molecular Structure Analysis
The molecular structure of 3-Bromocatechol, like its analogs, can be determined using techniques such as X-ray diffraction. Structural analysis often involves comparing experimental data with optimized computational models. Molecular structures are influenced by intramolecular interactions and can form complex supramolecular architectures (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
Bromo compounds, including 3-Bromocatechol, are known for their reactivity in various organic transformations. These reactions include bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, and rearrangement. The presence of the bromo group significantly influences these chemical reactions (Saikia, Borah, & Phukan, 2016).
Physical Properties Analysis
The physical properties of 3-Bromocatechol, including its crystal structure, can be analyzed through various spectroscopic methods and single-crystal X-ray diffraction. These studies provide insights into the compound's stability, intramolecular interactions, and overall conformation (Sergienko, Abramenko, & Gorbunova, 2019).
Chemical Properties Analysis
The chemical properties of 3-Bromocatechol are characterized by its electron-transfer properties, reactivity sites, and potential for forming various chemical bonds. The presence of the bromo group affects its electronic properties, influencing its reactivity in different organic synthesis processes (Saikia, Borah, & Phukan, 2016).
Scientific Research Applications
Pharmaceutical and Agrochemicals Intermediate
- Scientific Field : Pharmaceutical and Agrochemical Research
- Application Summary : 3-Bromocatechol is used as an intermediate in the synthesis of various drugs and agrochemicals .
- Methods of Application : While the specific methods of application can vary depending on the final product being synthesized, intermediates like 3-Bromocatechol are typically used in chemical reactions under controlled conditions. The compound is soluble in organic solvents, which suggests it may be used in solution-based reactions .
- Results or Outcomes : The specific outcomes would depend on the particular drug or agrochemical being synthesized. As an intermediate, 3-Bromocatechol would be transformed into another compound as part of the synthesis process .
Electrophilic Bromination
Pharmaceutical and Agrochemicals Intermediate
- Scientific Field : Pharmaceutical and Agrochemical Research
- Application Summary : 3-Bromocatechol is used as an intermediate in the synthesis of various drugs and agrochemicals .
- Methods of Application : While the specific methods of application can vary depending on the final product being synthesized, intermediates like 3-Bromocatechol are typically used in chemical reactions under controlled conditions. The compound is soluble in organic solvents, which suggests it may be used in solution-based reactions .
- Results or Outcomes : The specific outcomes would depend on the particular drug or agrochemical being synthesized. As an intermediate, 3-Bromocatechol would be transformed into another compound as part of the synthesis process .
Electrophilic Bromination
- Scientific Field : Organic Chemistry
- Application Summary : 3-Bromocatechol can be produced through electrophilic bromination, a type of chemical reaction where an electron-rich species (the nucleophile) reacts with an electron-poor species (the electrophile) .
- Methods of Application : In the study referenced, bromination was performed in continuous flow, with the hazardous Br2 or KOBr generated in situ by reacting an oxidant (NaOCl) with HBr or KBr, respectively . This was directly coupled to the bromination reaction and a quench of residual bromine .
- Results or Outcomes : The protocol demonstrated polybromination of both alkenes and aromatic substrates in a wide variety of solvents, with yields ranging from 78% to 99% .
Safety And Hazards
properties
IUPAC Name |
3-bromobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBDMIWPTFDFEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162556 | |
Record name | 1,2-Benzenediol, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocatechol | |
CAS RN |
14381-51-2 | |
Record name | 1,2-Benzenediol, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014381512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediol, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromobenzene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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